molecular formula C23H20BrN3O3S2 B12150516 N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12150516
M. Wt: 530.5 g/mol
InChI Key: HRDZLLBYWVXPEA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a furan ring, and a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the bromination of a phenyl ring, followed by the formation of the benzothieno pyrimidine core through cyclization reactions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, and the final product is obtained by coupling the intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzothieno pyrimidine core can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom may result in various substituted phenyl derivatives.

Scientific Research Applications

Antifungal Applications

Research indicates that this compound exhibits significant antifungal properties. It has been shown to be effective against various pathogenic fungi, including Aspergillus species. The mechanism involves inhibiting fungal cell wall synthesis and disrupting membrane integrity.

Case Study: Efficacy Against Aspergillus

A laboratory study evaluated the compound against Aspergillus niger and Candida albicans, yielding the following Minimum Inhibitory Concentration (MIC) values:

Fungal StrainMIC (µg/mL)
Aspergillus niger32
Candida albicans16

These results suggest its potential as a treatment option for fungal infections, particularly in immunocompromised patients.

Antibacterial Applications

The compound also demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of various bacterial strains by targeting their cell wall synthesis.

Case Study: Antibacterial Efficacy

In another study, the compound was evaluated against several bacterial strains with the following MIC values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The potent activity against Staphylococcus aureus indicates its potential use in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the furan ring and the benzothieno pyrimidine core also contributes to its distinct properties.

Biological Activity

N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl moiety and a benzothieno-pyrimidine core. Its molecular formula can be represented as follows:

  • Molecular Formula : C₁₅H₁₄BrN₃O₂S
  • Molecular Weight : 384.26 g/mol

The presence of the furan and benzothieno groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing thiazole and furan moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfanyl group in our compound may enhance this activity through mechanisms involving enzyme inhibition or disruption of bacterial cell walls.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. The following activities have been noted:

  • Acetylcholinesterase Inhibition : Similar derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases . The structural features of N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may contribute to its efficacy in this regard.

Cytotoxicity Studies

Cytotoxicity is another important aspect of biological activity:

  • Cell Line Studies : Preliminary studies on similar compounds have indicated cytotoxic effects on cancer cell lines. For instance, derivatives with thiazole rings have been shown to inhibit cell proliferation in various cancer models . Given the structural analogies, it is plausible that our compound may exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

Study ReferenceBiological ActivityFindings
AntibacterialModerate to strong activity against Salmonella typhi
Enzyme InhibitionSignificant AChE inhibition observed
CytotoxicityEffective against various cancer cell lines

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell death.
  • Molecular Interactions : The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Properties

Molecular Formula

C23H20BrN3O3S2

Molecular Weight

530.5 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20BrN3O3S2/c24-16-8-2-3-9-17(16)25-19(28)13-31-23-26-21-20(15-7-1-4-10-18(15)32-21)22(29)27(23)12-14-6-5-11-30-14/h2-3,5-6,8-9,11H,1,4,7,10,12-13H2,(H,25,28)

InChI Key

HRDZLLBYWVXPEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC=CC=C5Br

Origin of Product

United States

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